4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
CAS No.: 1178251-98-3
Cat. No.: VC3061340
Molecular Formula: C9H7F2NO4
Molecular Weight: 231.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178251-98-3 |
|---|---|
| Molecular Formula | C9H7F2NO4 |
| Molecular Weight | 231.15 g/mol |
| IUPAC Name | 4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2 |
| Standard InChI Key | SWFGHJHLHIJGPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F |
Introduction
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is a synthetic organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.15 g/mol . It is characterized by its difluoroethoxy group attached to a nitrobenzaldehyde backbone, which confers unique chemical and physical properties. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications in synthesis and modification of organic molecules.
Synthesis and Preparation
The synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde typically involves a multi-step process starting from simpler benzaldehyde derivatives. The introduction of the difluoroethoxy group can be achieved through nucleophilic substitution reactions, while the nitro group is often introduced via nitration reactions. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.
Applications and Research Findings
While specific applications of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a nitro group and a difluoroethoxy group suggests that this compound could serve as a versatile intermediate in organic synthesis.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for synthesizing drugs with specific pharmacological properties. |
| Agrochemicals | Potential use in developing pesticides or herbicides with enhanced efficacy. |
| Materials Science | Possible application in creating polymers or other materials with unique properties. |
Safety and Handling
Handling 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde requires caution due to its potential reactivity and toxicity. It is advisable to use protective equipment and follow standard laboratory safety protocols when working with this compound. Detailed safety data sheets should be consulted for specific handling recommendations.
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